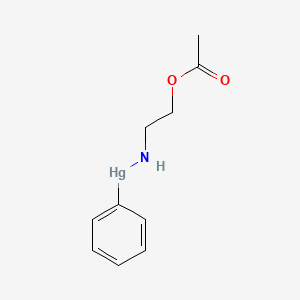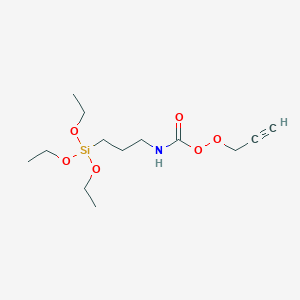![molecular formula C8H21NO6P2 B13804517 Phosphonic acid, [(hexylimino)bis(methylene)]bis- CAS No. 5995-29-9](/img/structure/B13804517.png)
Phosphonic acid, [(hexylimino)bis(methylene)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Hexylimino)bis(methylene)]bisphosphonic acid is a chemical compound with the molecular formula C8H21NO6P2. It is characterized by the presence of a hexyl group attached to an imino group, which is further connected to two methylene groups and two phosphonic acid groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(hexylimino)bis(methylene)]bisphosphonic acid typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Hexylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{[(Hexylimino)bis(methylene)]bisphosphonic acid} ]
The reaction is usually conducted in an aqueous medium at a temperature range of 60-80°C. The pH of the reaction mixture is carefully monitored and maintained at around 4-5 to facilitate the formation of the product .
Industrial Production Methods
In industrial settings, the production of [(hexylimino)bis(methylene)]bisphosphonic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production process also includes purification steps such as crystallization and filtration to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
[(Hexylimino)bis(methylene)]bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonic acid compounds.
Substitution: The compound can undergo substitution reactions where the hexyl group or the imino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonic acids, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[(Hexylimino)bis(methylene)]bisphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in inhibiting enzymes involved in bone resorption, making it a candidate for osteoporosis treatment.
Medicine: Research is ongoing to explore its use as a therapeutic agent for bone-related diseases and as a diagnostic tool in imaging techniques.
Industry: It is used in the formulation of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of [(hexylimino)bis(methylene)]bisphosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound binds to hydroxyapatite in bone tissue, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This leads to a decrease in bone turnover and helps in maintaining bone density .
Comparaison Avec Des Composés Similaires
[(Hexylimino)bis(methylene)]bisphosphonic acid can be compared with other similar compounds such as:
[(Aminomethyl)bis(methylene)]bisphosphonic acid: Similar structure but with an amino group instead of a hexyl group.
[(Hydroxyethyl)bis(methylene)]bisphosphonic acid: Contains a hydroxyethyl group instead of a hexyl group.
[(Phenylimino)bis(methylene)]bisphosphonic acid: Features a phenyl group in place of the hexyl group.
The uniqueness of [(hexylimino)bis(methylene)]bisphosphonic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
5995-29-9 |
|---|---|
Formule moléculaire |
C8H21NO6P2 |
Poids moléculaire |
289.20 g/mol |
Nom IUPAC |
[hexyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C8H21NO6P2/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15) |
Clé InChI |
ZXSMUDIPLKKQMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CP(=O)(O)O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


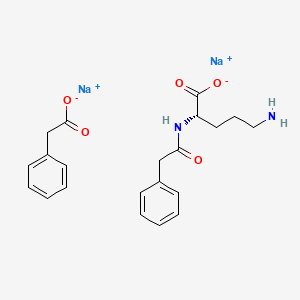
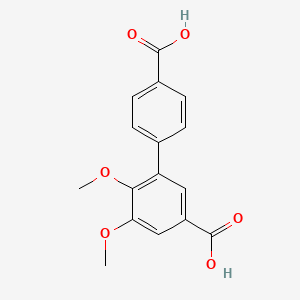
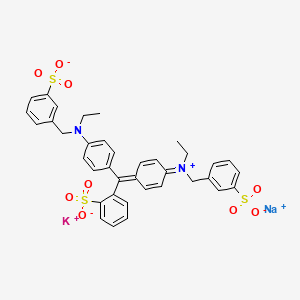
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)

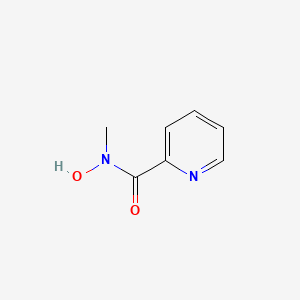
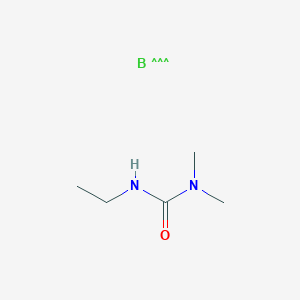

![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
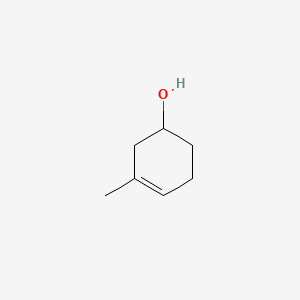
![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)
